molecular formula C12H18N2O2 B13867159 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol

1-(2-Amino-4-methoxyphenyl)piperidin-3-ol

Cat. No.: B13867159
M. Wt: 222.28 g/mol
InChI Key: MVFJGUGAOBQGIA-UHFFFAOYSA-N
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Description

1-(2-Amino-4-methoxyphenyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst can form 3-arylpiperidines in high yield . Additionally, the synthesis of substituted piperidines often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, typically involve scalable and cost-effective processes. These methods may include multicomponent reactions and the use of efficient catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-methoxyphenyl)piperidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, rhodium) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol include other piperidine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2-amino-4-methoxyphenyl)piperidin-3-ol

InChI

InChI=1S/C12H18N2O2/c1-16-10-4-5-12(11(13)7-10)14-6-2-3-9(15)8-14/h4-5,7,9,15H,2-3,6,8,13H2,1H3

InChI Key

MVFJGUGAOBQGIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC(C2)O)N

Origin of Product

United States

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